Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ornithine(N-tert-butoxycarbonyl)-O-benzyl ester hydrochloride (H-Orn(Boc)-OBzl.HCl) is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Boc)-OBzl.HCl typically involves the following steps:
-
Protection of the Amino Group: : The amino group of ornithine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms the N-tert-butoxycarbonyl derivative of ornithine .
-
Protection of the Carboxyl Group: : The carboxyl group is then protected by converting it to a benzyl ester. This is achieved by reacting the Boc-protected ornithine with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like DMAP .
-
Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethyl acetate .
Industrial Production Methods
Industrial production of H-Orn(Boc)-OBzl.HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
H-Orn(Boc)-OBzl.HCl undergoes various chemical reactions, including:
-
Deprotection Reactions: : The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The benzyl ester can be cleaved by hydrogenation using palladium on carbon as a catalyst .
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the Boc or benzyl groups are replaced by other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Deprotection: Free ornithine or its derivatives.
Substitution: Substituted ornithine derivatives with different functional groups.
Scientific Research Applications
H-Orn(Boc)-OBzl.HCl has numerous applications in scientific research:
-
Peptide Synthesis:
-
Medicinal Chemistry: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
-
Biological Studies: : It serves as a tool in studying the role of ornithine in biological systems, including its involvement in the urea cycle and polyamine biosynthesis .
-
Industrial Applications: : It is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of H-Orn(Boc)-OBzl.HCl is primarily related to its role as a protected intermediate in chemical synthesis. The Boc and benzyl protecting groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. In biological systems, ornithine derivatives can act as substrates or inhibitors of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase .
Comparison with Similar Compounds
Similar Compounds
H-Ornithine(N-tert-butoxycarbonyl)-OH: Similar to H-Orn(Boc)-OBzl.HCl but lacks the benzyl ester protecting group.
H-Ornithine(N-tert-butoxycarbonyl)-O-methyl ester: Similar but with a methyl ester instead of a benzyl ester.
H-Ornithine(N-tert-butoxycarbonyl)-O-ethyl ester: Similar but with an ethyl ester instead of a benzyl ester.
Uniqueness
H-Orn(Boc)-OBzl.HCl is unique due to the presence of both Boc and benzyl ester protecting groups, providing dual protection and making it highly versatile in synthetic applications. The benzyl ester group offers additional stability and can be selectively removed under mild conditions, making it suitable for multi-step synthesis .
Properties
Molecular Formula |
C17H27ClN2O4 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
benzyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
InChI Key |
DWWKMTIMRDZGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.